2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid
Overview
Description
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the acetic acid moiety attached to the indazole ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the H+/K±ATPases . These are enzymes that play a crucial role in the physiological processes of cells, particularly in maintaining the pH balance within cells .
Mode of Action
The compound inhibits the activity of H+/K±ATPases . This inhibition leads to a change in the intracellular environment, specifically causing an intracellular acidification .
Biochemical Pathways
The inhibition of H+/K±ATPases affects the proton pump mechanism, which is responsible for maintaining the pH balance within cells . This disruption can lead to a cascade of effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The primary result of the action of this compound is the inhibition of T cell proliferation . This is due to the intracellular acidification caused by the inhibition of H+/K±ATPases, which disrupts the normal functioning of the cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar bicyclic structure but lacking the acetic acid moiety.
Indole: Another heterocyclic compound with a similar structure but differing in the nitrogen atom’s position.
Benzimidazole: A compound with a fused benzene and imidazole ring, differing in the ring structure and functional groups.
Uniqueness
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Biological Activity
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is a heterocyclic compound belonging to the indazole family. This compound features a fused bicyclic structure that includes a benzene ring fused to a pyrazole ring, with an acetic acid moiety that enhances its chemical reactivity and potential biological activity. Its chemical structure is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H12N2O2
- CAS Number : 196100-87-5
The biological activity of this compound has been the subject of various studies, indicating its potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of H+/K±ATPases. This inhibition leads to intracellular acidification and affects the proton pump mechanism responsible for maintaining pH balance within cells. The result is a significant impact on T cell proliferation, which may have implications in immunological responses and cancer treatment .
Biological Properties
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory : It has shown potential in reducing inflammation through modulation of immune responses.
- Antimicrobial : Preliminary studies suggest activity against various microbial strains.
- Anticancer : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its molecular weight and solubility. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential and application .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HL60 | 8.3 | Inhibition of proliferation |
HCT116 | 1.3 | Strong anti-proliferative effect |
These findings indicate that the compound may selectively inhibit certain kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications at specific positions on the indazole ring can significantly enhance biological activity. Compounds with substituents at the 4 and 6 positions have shown improved inhibitory effects against various targets.
Clinical Implications
The potential clinical applications of this compound are being explored in the context of cancer therapy and inflammatory diseases. Its ability to modulate immune responses suggests it could serve as a therapeutic agent in conditions where T cell activity needs to be regulated .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZLAMDPIISRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.